molecular formula C6H10ClN3 B6160979 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride CAS No. 2374941-24-7

5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride

Cat. No.: B6160979
CAS No.: 2374941-24-7
M. Wt: 159.6
InChI Key:
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Description

5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride, also known as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylamine, is a chemical compound with the molecular weight of 123.16 . It is used as a building block in the manufacture of more complex pharmaceutical compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3/c7-5-1-3-9-4-2-8-6(5)9/h2,4-5H,1,3,7H2 . This code provides a unique representation of the molecule’s structure.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride involves the reaction of 2-cyanoguanidine with 2-bromoacetophenone to form 2-(2-bromoacetophenyl)guanidine, which is then reacted with ethyl acetoacetate to form 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-cyanoguanidine", "2-bromoacetophenone", "ethyl acetoacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-cyanoguanidine is reacted with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form 2-(2-bromoacetophenyl)guanidine.", "Step 2: 2-(2-bromoacetophenyl)guanidine is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine.", "Step 3: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine." ] }

2374941-24-7

Molecular Formula

C6H10ClN3

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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